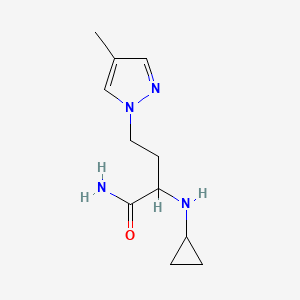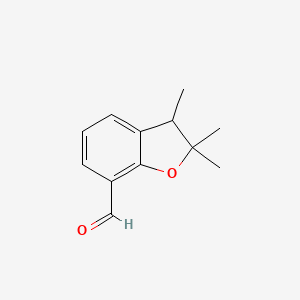
2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of three methyl groups and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, where the iodide derivative of the benzofuran is reacted with a stannane compound . Another approach includes the use of Friedel-Crafts acylation followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of copper-mediated and palladium-catalyzed reactions is prevalent in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Reduction: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
2,3-Dihydro-1-benzofuran-7-carbaldehyde: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine: Contains an amine group instead of an aldehyde, leading to different chemical behavior.
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an aldehyde functional group makes it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-3H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-8-10-6-4-5-9(7-13)11(10)14-12(8,2)3/h4-8H,1-3H3 |
Clave InChI |
HWTOZMFKVYASNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC(=C2OC1(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)



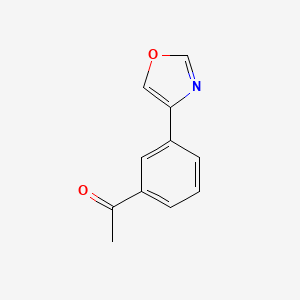
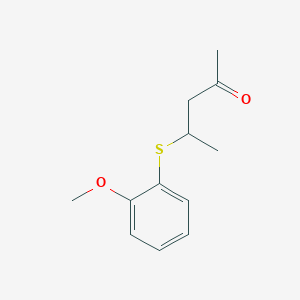
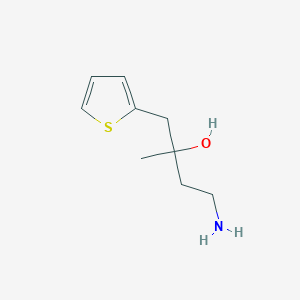
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)

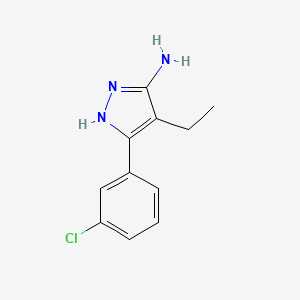
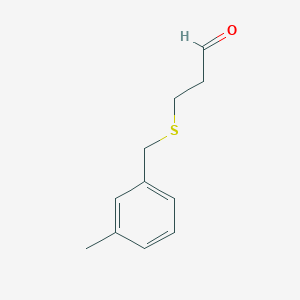
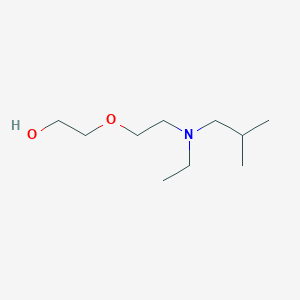
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
